molecular formula C10H17N5O2S B11728175 {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine

Katalognummer: B11728175
Molekulargewicht: 271.34 g/mol
InChI-Schlüssel: LBPJWEFPLQGVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with ethylamine in the presence of a sulfonylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {2-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine
  • {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]methyl}amine
  • {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl}amine

Uniqueness

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimidinyl and piperazinyl groups contribute to its versatility in various reactions and applications .

Eigenschaften

Molekularformel

C10H17N5O2S

Molekulargewicht

271.34 g/mol

IUPAC-Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine

InChI

InChI=1S/C10H17N5O2S/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2

InChI-Schlüssel

LBPJWEFPLQGVDV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.